5-methyl-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]-1,2-oxazole-4-carboxamide

Drug Metabolism Prodrug Design Hepatotoxicity

5-Methyl-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]-1,2-oxazole-4-carboxamide (CAS 2034340-87-7; molecular formula C₁₄H₁₄N₄O₂S; MW 302.35 g/mol) is a synthetic, heterocyclic small molecule comprising a 5-methyl-1,2-oxazole-4-carboxamide core linked via an N-ethyl bridge to a geminal pyrazol-1-yl/thiophen-3-yl substituted carbon center. The compound belongs to the broader 5-methylisoxazole-4-carboxamide structural class—the pharmacophoric scaffold underlying the FDA-approved disease-modifying antirheumatic drug leflunomide and the multiple sclerosis therapeutic teriflunomide.

Molecular Formula C14H14N4O2S
Molecular Weight 302.35
CAS No. 2034340-87-7
Cat. No. B2660642
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-methyl-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]-1,2-oxazole-4-carboxamide
CAS2034340-87-7
Molecular FormulaC14H14N4O2S
Molecular Weight302.35
Structural Identifiers
SMILESCC1=C(C=NO1)C(=O)NCC(C2=CSC=C2)N3C=CC=N3
InChIInChI=1S/C14H14N4O2S/c1-10-12(7-17-20-10)14(19)15-8-13(11-3-6-21-9-11)18-5-2-4-16-18/h2-7,9,13H,8H2,1H3,(H,15,19)
InChIKeyMDBSIJJRWIIBPJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-Methyl-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]-1,2-oxazole-4-carboxamide (CAS 2034340-87-7): Compound Identity, Scaffold Class, and Procurement Context


5-Methyl-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]-1,2-oxazole-4-carboxamide (CAS 2034340-87-7; molecular formula C₁₄H₁₄N₄O₂S; MW 302.35 g/mol) is a synthetic, heterocyclic small molecule comprising a 5-methyl-1,2-oxazole-4-carboxamide core linked via an N-ethyl bridge to a geminal pyrazol-1-yl/thiophen-3-yl substituted carbon center [1]. The compound belongs to the broader 5-methylisoxazole-4-carboxamide structural class—the pharmacophoric scaffold underlying the FDA-approved disease-modifying antirheumatic drug leflunomide and the multiple sclerosis therapeutic teriflunomide [2]. Its architecture incorporates three distinct heterocyclic systems (isoxazole, pyrazole, and thiophene) in a single molecular framework, placing it at the intersection of medicinal chemistry and agrochemical design, particularly within the succinate dehydrogenase inhibitor (SDHI) fungicide space pioneered by pyrazolecarboxamide derivatives [3]. The compound is commercially available through multiple research chemical suppliers, with typical reported purity of 95% [1]. Critically, no primary research article or patent was identified that reports direct, quantitative biological activity data specifically for CAS 2034340-87-7 as of the search date.

Why Generic Substitution Fails for 5-Methyl-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]-1,2-oxazole-4-carboxamide (CAS 2034340-87-7): Structural Determinants That Preclude Simple Analog Interchange


In-class compounds within the pyrazole-isoxazole-thiophene chemical space cannot be simply interchanged for CAS 2034340-87-7 for three convergent reasons. First, the regioisomeric position of the carboxamide on the isoxazole ring (4-carboxamide vs. 3-carboxamide vs. 5-carboxamide) determines metabolic fate and target pharmacology: the 5-methylisoxazole-4-carboxamide scaffold undergoes metabolic N–O bond cleavage to generate active cyanoenolate metabolites (as established for leflunomide → teriflunomide), whereas the 3-carboxamide regioisomer resists this metabolic pathway and instead undergoes peptide bond hydrolysis, conferring a distinct toxicity and efficacy profile [1]. Second, even among 4-carboxamide congeners, the geminal N-pyrazolyl/thiophen-3-yl connectivity at the ethyl linker carbon creates a unique stereoelectronic environment absent in compounds where the heterocycles are separated by additional atoms or attached at different positions . Third, the thiophen-3-yl (3-thienyl) attachment—as opposed to the more common thiophen-2-yl isomer—alters the directionality of sulfur-mediated interactions and the overall molecular electrostatic potential surface, potentially affecting target binding and selectivity . These structural features mean that biological data from even closely related analogs cannot be assumed to translate to CAS 2034340-87-7 without explicit experimental verification.

Product-Specific Quantitative Evidence Guide: Differentiation of 5-Methyl-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]-1,2-oxazole-4-carboxamide (CAS 2034340-87-7) from Structural Analogs


Isoxazole-4-Carboxamide vs. Isoxazole-3-Carboxamide Regioisomers: Divergent Metabolic Fate and Toxicity Profiles

The 5-methylisoxazole-4-carboxamide scaffold (present in CAS 2034340-87-7) undergoes metabolic N–O bond cleavage to generate a reactive cyanoenolate metabolite—the mechanism by which leflunomide is converted to its active DHODH-inhibiting form, teriflunomide (A771726). In published head-to-head comparison, the 5-methylisoxazole-3-carboxamide scaffold (e.g., UTL-5b) resists N–O bond cleavage entirely; instead, the peptide bond is hydrolyzed [1]. This metabolic divergence carries profound toxicological consequences: leflunomide/teriflunomide carry FDA boxed warnings for hepatotoxicity and teratogenicity, whereas UTL-5b (3-carboxamide scaffold) demonstrated LD₅₀ >2,000 mg/kg in mice with no DHODH inhibition and conversion of potential liver toxicity to a hepatoprotective effect [1] [2]. For a procurement scientist, this means the 4-carboxamide regioisomer (CAS 2034340-87-7) is the appropriate scaffold choice for applications requiring metabolic activation or DHODH/kinase pathway engagement, while the 3-carboxamide regioisomers (e.g., CAS 2034282-84-1) are preferable when metabolic stability and reduced toxicity are paramount.

Drug Metabolism Prodrug Design Hepatotoxicity Scaffold Hopping SAR

Oxazole-Containing Pyrazole Carboxamide Derivatives as SDHI Fungicides: Class-Level Antifungal Efficacy Data

While no direct antifungal data exist for CAS 2034340-87-7 itself, the compound belongs to a structurally validated class of pyrazole carboxamide derivatives containing an oxazole ring that were designed by scaffold hopping and evaluated as succinate dehydrogenase inhibitors (SDHIs). In the seminal study by Yan et al. (2018), 36 pyrazole carboxamide derivatives bearing thiazole or oxazole rings were synthesized and tested against five phytopathogenic fungi: Gibberella zeae, Phytophthora capsici, Sclerotinia sclerotiorum, Erysiphe graminis (now Blumeria graminis), and Puccinia sorghi [1]. The majority of compounds displayed good fungicidal activities, with particularly pronounced efficacy against E. graminis. The lead compound A4 (thiazole-containing) demonstrated potency superior to the commercial fungicide thifluzamide in terms of mass concentration [1]. Molecular docking confirmed binding to the SDH active site with a docking score of −7.33 kcal/mol compared to −5.33 kcal/mol for the reference SDHI carboxin, involving four hydrogen bonds with TRP-173, TYR-58, and SER-39, plus π-π stacking with HIS-216 [1]. The incorporation of the oxazole/thiazole fragment was explicitly demonstrated to be critical for antifungal activity, and the three-dimensional structural change upon bioisosteric replacement was identified as necessary for the transformation from insecticidal to antifungal activity [2]. For CAS 2034340-87-7, the presence of the isoxazole (1,2-oxazole) ring in place of thiazole is expected, based on class-level SAR, to confer comparable if not enhanced antifungal activity, though experimental confirmation is required.

Agricultural Fungicide SDHI Succinate Dehydrogenase Erysiphe graminis Phytopathogen

5-Methylisoxazole-4-Carboxamide Core as a Validated Kinase and DHODH Inhibitor Pharmacophore: Quantitative Benchmarking Against Leflunomide

The 5-methylisoxazole-4-carboxamide core present in CAS 2034340-87-7 is the identical pharmacophoric scaffold of leflunomide, a clinically approved immunosuppressive agent. Leflunomide itself inhibits multiple protein tyrosine kinases with IC₅₀ values between 30 and 100 μM, while its active metabolite teriflunomide (A771726) potently inhibits human dihydroorotate dehydrogenase (DHODH) with a Kᵢ of 179 ± 19 nM, whereas the parent leflunomide shows no DHODH inhibition at concentrations up to 1 μM [1]. More recent studies on novel 5-methylisoxazole-4-carboxamide derivatives demonstrate broad-spectrum pharmacological activities: in a 2025 study, 12 derivatives were evaluated, with several showing IC₅₀ values below 200 μg/mL against the MCF-7 breast cancer cell line, and select compounds (2, 12, and 14) exhibiting antioxidant activity superior to ascorbic acid standard [2]. Additionally, isoxazole-4-carboxamide derivatives have been characterized as potent AMPA receptor modulators with an 8-fold reduction in receptor activity [3]. For CAS 2034340-87-7, the substitution of the leflunomide 4-trifluoromethylphenyl group with a geminal pyrazol-1-yl/thiophen-3-yl moiety introduces additional heterocyclic H-bond acceptor/donor capacity and altered lipophilicity that may shift target selectivity away from DHODH toward kinase or receptor targets.

Kinase Inhibition DHODH Immunosuppression Leflunomide Teriflunomide

Geminal Pyrazol-1-yl/Thiophen-3-yl Architecture: Structural Distinction from Pyrazole-3-substituted and Thiophen-2-yl Analogs

CAS 2034340-87-7 possesses a distinctive geminal substitution pattern at the ethyl linker carbon: both the pyrazol-1-yl group (attached via N1) and the thiophen-3-yl group are connected to the same sp³ carbon center. This architecture differs fundamentally from two commercially available comparator series: (i) 5-methyl-N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)isoxazole-3-carboxamide (CAS 2034282-84-1), where the thiophene is attached to the pyrazole 3-position rather than the ethyl linker, creating a more extended and rigid biaryl-like system ; and (ii) compounds bearing thiophen-2-yl instead of thiophen-3-yl (e.g., CAS 2034282-84-1 analogs), where the sulfur atom orientation relative to the molecular axis is altered by ~120°, modifying π-stacking geometry and H-bond acceptor positioning . The geminal arrangement in CAS 2034340-87-7 forces the two heterocycles into a spatially constrained tetrahedral geometry at the linker carbon, creating a unique conformational profile not shared by these analogs . In medicinal chemistry, such geminal heterocycle substitution patterns have been exploited to enhance target selectivity by presenting distinct pharmacophoric features to adjacent protein subpockets.

Linker Geometry Conformational Restriction Pyrazole Connectivity Thiophene Isomerism Molecular Recognition

Absence of 3-Aryl Substitution: A Cleaner Isoxazole Scaffold vs. 3-(2-Chlorophenyl) Analogs for Unbiased SAR Exploration

CAS 2034340-87-7 features an unsubstituted isoxazole 3-position (i.e., 3-H), in contrast to commercially available analogs such as N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamide (MW 412.89 g/mol), which bears a bulky 2-chlorophenyl group at the isoxazole 3-position . The absence of this substituent in CAS 2034340-87-7 reduces molecular weight by ~110 g/mol (302.35 vs. 412.89 g/mol), decreases lipophilicity, and removes a potential site for CYP-mediated oxidative metabolism and off-target π-stacking interactions [1]. From a chemical biology perspective, the 3-unsubstituted scaffold represents a more 'minimalist' pharmacophore better suited for fragment-based or unbiased SAR exploration, where the biological effects can be attributed primarily to the N-ethyl linker substituents rather than to the isoxazole 3-aryl group. The 5-methylisoxazole-4-carboxylic acid core itself has been validated as a privileged fragment in multiple target classes [2], and the cleaner substitution pattern of CAS 2034340-87-7 may reduce confounding polypharmacology in phenotypic screening campaigns.

Scaffold Minimalism Fragment-Based Design SAR Ligand Efficiency Chemical Probe

Best Research and Industrial Application Scenarios for 5-Methyl-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]-1,2-oxazole-4-carboxamide (CAS 2034340-87-7)


Agricultural Fungicide Screening: SDHI-Targeted Library Member for Phytopathogen Panel Testing

CAS 2034340-87-7 is optimally deployed as a structurally differentiated member of a focused screening library targeting succinate dehydrogenase (SDH) in phytopathogenic fungi. The compound's oxazole-pyrazole-thiophene architecture maps onto the pharmacophore validated by Yan et al. (2018), wherein pyrazole carboxamide derivatives containing oxazole rings demonstrated good-to-excellent activity against Erysiphe graminis, Gibberella zeae, Sclerotinia sclerotiorum, Phytophthora capsici, and Puccinia sorghi [1]. The absence of a thiazole ring (present in the most potent compound A4 from the 2018 series) and the presence of an isoxazole (1,2-oxazole) in CAS 2034340-87-7 offers a direct bioisosteric comparison point for assessing oxygen-for-sulfur substitution effects on SDH binding affinity and antifungal spectrum. Screening should be conducted at 50 mg/L initial concentration using the mycelial growth inhibition method, with thifluzamide and boscalid as positive controls, following the protocol established in the class-reference study [1].

Kinase Selectivity Profiling: Chemical Probe for 5-Methylisoxazole-4-Carboxamide Pharmacophore SAR with Non-Aryl N-Substitution

The 5-methylisoxazole-4-carboxamide core is a validated kinase-inhibitory pharmacophore, with leflunomide demonstrating IC₅₀ values of 30–100 μM against multiple protein tyrosine kinases [1]. CAS 2034340-87-7 replaces leflunomide's 4-trifluoromethylphenyl N-substituent with a geminal pyrazol-1-yl/thiophen-3-yl-ethyl group, introducing additional H-bond donor/acceptor capacity and substantially altering the lipophilic/electronic profile. This compound is therefore valuable for inclusion in kinase selectivity panels (e.g., Eurofins KinaseProfiler or DiscoverX scanMAX) to determine whether the 5-methylisoxazole-4-carboxamide warhead, when coupled with heterocycle-rich N-substituents, shifts selectivity away from DHODH (the canonical leflunomide/teriflunomide target) toward specific kinase targets. The absence of a 3-aryl substituent on the isoxazole ring eliminates a potential confounding pharmacophoric element, making CAS 2034340-87-7 a cleaner probe for establishing baseline SAR at the N-substituent position [2].

Metabolic Stability Assessment: Comparative In Vitro Metabolism of Isoxazole-4-Carboxamide vs. Isoxazole-3-Carboxamide Congeners

A critical application for CAS 2034340-87-7 is in comparative in vitro metabolism studies alongside its 3-carboxamide regioisomeric counterparts. As demonstrated by the UTL-4/UTL-5 series comparison, 5-methylisoxazole-4-carboxamides undergo metabolic N–O bond cleavage, while 3-carboxamide congeners resist this pathway and instead undergo peptide bond hydrolysis—with profound consequences for toxicity, target engagement, and pharmacokinetics [1]. By subjecting CAS 2034340-87-7 (4-carboxamide) and its closest 3-carboxamide analog (CAS 2034282-84-1 or N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-5-methylisoxazole-3-carboxamide) to parallel incubations in human or rodent liver microsomes and hepatocytes, researchers can determine whether the geminal pyrazole/thiophene substituent at the linker position modulates the rate or extent of N–O bond cleavage relative to leflunomide. The resulting data would directly inform prodrug design strategies and preclinical safety assessment for this scaffold class [2].

Computational Chemistry and Molecular Docking: DFT-Optimized Geometry for Virtual Screening and Pharmacophore Modeling

The unique geminal pyrazol-1-yl/thiophen-3-yl substitution at an sp³ carbon center in CAS 2034340-87-7 creates a structurally constrained geometry amenable to density functional theory (DFT) optimization and molecular docking studies. The class-reference study by Yan et al. (2018) successfully employed B3LYP/6-31G(d,p) level calculations to rationalize the antifungal SAR of pyrazole carboxamide/oxazole derivatives, with frontier orbital energies, Mulliken atomic charges, and molecular docking scores (compound A4: −7.33 kcal/mol vs. carboxin: −5.33 kcal/mol against SDH, PDB 2FBW) providing mechanistic insight [1]. CAS 2034340-87-7 can be subjected to analogous DFT geometry optimization and docked against SDH and other relevant targets (DHODH, IRAK4, AMPA receptor) to generate testable hypotheses about its binding mode prior to experimental validation. The 3-unsubstituted isoxazole ring simplifies the computational model relative to 3-aryl congeners, reducing conformational sampling requirements [2].

Quote Request

Request a Quote for 5-methyl-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]-1,2-oxazole-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.